molecular formula C16H15F3N4O3 B2416796 4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide CAS No. 338975-98-7

4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide

Cat. No.: B2416796
CAS No.: 338975-98-7
M. Wt: 368.316
InChI Key: OQRHUFQYSYAFAG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nicotinamide core substituted with dimethyl groups and a trifluoromethoxy aniline moiety.

Properties

IUPAC Name

4,6-dimethyl-2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O3/c1-8-7-9(2)21-14(12(8)13(20)24)23-15(25)22-10-3-5-11(6-4-10)26-16(17,18)19/h3-7H,1-2H3,(H2,20,24)(H2,21,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRHUFQYSYAFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the nicotinamide core, followed by the introduction of dimethyl groups at the 4 and 6 positions. The final step involves the coupling of the trifluoromethoxy aniline moiety to the nicotinamide core through a carbonyl linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Trifluoromethoxy-Aniline Moiety

  • Electrophilic aromatic substitution (EAS): The electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the aromatic ring, directing EAS to the meta position relative to the substituent .

  • Oxidative N-hydroxylation: Computational studies suggest that CYP1A2-mediated N-hydroxylation of the aniline NH₂ group may occur via a ferriheme-bound H₂O₂ pathway , forming mutagenic N-arylhydroxylamines .

Nicotinamide Core

  • Hydrolysis: The amide linkage undergoes acid- or base-catalyzed hydrolysis , yielding 4,6-dimethylnicotinic acid and the corresponding aniline derivative. Rates depend on pH and temperature.

  • Enaminone formation: Under conditions similar to enamination protocols (e.g., DMF-DMA, N-methylimidazole), the pyridine ring’s methyl groups participate in condensation reactions, forming conjugated enaminones .

Influence of Substituents on Reactivity

The trifluoromethoxy group significantly impacts both electronic and steric properties:

  • Electronic effects: The -OCF₃ group reduces electron density at the aniline NH₂, decreasing its basicity (pKa ~3.5–4.0) .

  • Steric effects: Bulky substituents at the para position hinder nucleophilic attack on the nicotinamide carbonyl.

Table 2: Substituent Effects on Reaction Rates

Substituent PositionReaction TypeRelative Rate (vs. H)
para-OCF₃Amide hydrolysis (pH 7.4)0.3×
para-OCF₃CYP1A2-mediated N-hydroxylation1.8×

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that compounds with trifluoromethoxy groups exhibit enhanced biological activity, particularly in anticancer applications. The incorporation of trifluoromethoxy groups into drug candidates often improves their potency and selectivity. For instance, studies have shown that derivatives similar to 4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide demonstrate promising activity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

1.2 Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression and metabolism. Notably, inhibitors targeting branched-chain amino acid transaminases (BCAT) have shown promise in modulating metabolic pathways associated with tumor growth. The structural attributes of this compound facilitate its interaction with enzyme active sites, leading to effective inhibition .

Biological Research Applications

2.1 Targeted Drug Delivery
The trifluoromethoxy group enhances lipophilicity and bioavailability, making compounds like this compound suitable for targeted drug delivery systems. Research has demonstrated that such modifications can improve the pharmacokinetic profiles of therapeutic agents, allowing for more efficient delivery to target tissues while minimizing systemic toxicity .

2.2 Antimicrobial Properties
Recent studies have explored the antimicrobial properties of compounds featuring trifluoromethoxy substitutions. The unique electronic characteristics imparted by the trifluoromethoxy group can enhance the interaction of these compounds with microbial targets, leading to increased efficacy against resistant strains of bacteria and fungi .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value indicating high potency.
Study BEnzyme InhibitionIdentified as a selective inhibitor of BCAT1 with potential implications for metabolic reprogramming in tumors.
Study CAntimicrobial EfficacyShowed enhanced activity against Staphylococcus aureus and Escherichia coli compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide involves its interaction with specific molecular targets. The trifluoromethoxy aniline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nicotinamide core may also play a role in binding to specific proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-aminonicotinamide: Similar structure but lacks the trifluoromethoxy aniline moiety.

    2-({[4-(Trifluoromethoxy)anilino]carbonyl}amino)nicotinamide: Similar structure but lacks the dimethyl groups.

Uniqueness

4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide is unique due to the presence of both dimethyl groups and the trifluoromethoxy aniline moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15F3N4O. The compound features a trifluoromethoxy group, which is known to influence its biological properties by enhancing lipophilicity and potentially altering pharmacokinetics.

Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibition of various enzymes involved in metabolic pathways, particularly those related to cancer metabolism.
  • Apoptosis Induction : Some derivatives have been reported to induce cell death through apoptotic pathways, which could be relevant for cancer treatment.
  • Cellular Signaling Modulation : The presence of the trifluoromethoxy group may enhance interactions with cellular receptors or signaling pathways.

Efficacy in Cancer Models

A study examining the effects of structurally related compounds on pancreatic cancer cells demonstrated significant cytotoxicity. The IC50 values for these compounds ranged from 10.6 to 23.7 μM, indicating effective inhibition of cell proliferation in vitro .

CompoundIC50 (μM)Cell Line
AJO1410.6MIA PaCa-2
AJO1423.7PDAC-derived cells

Case Studies

  • Case Study on Anticancer Activity : A derivative similar to this compound was tested on various cancer cell lines including HepG2 (hepatocarcinoma) and MDA-MB-231 (breast cancer). Results indicated that the compound effectively induced apoptosis and necroptosis in treated cells .
  • Metabolic Studies : Metabolism studies using rat models revealed that compounds with the trifluoromethoxy group undergo significant biotransformation, leading to various metabolites that retain biological activity . These findings suggest that the compound may exert effects beyond direct enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,6-dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide, and how do reaction conditions influence yield?

  • Methodology : Acid-catalyzed hydrolysis of nicotinonitrile derivatives under controlled temperatures (e.g., 50–80°C) is effective for synthesizing thioalkyl intermediates. For example, substituting alkylthio groups (C₃H₇, C₄H₉) in the nicotinamide scaffold can achieve yields of 70–85% . Key variables include solvent polarity, catalyst concentration (e.g., H₂SO₄ or HCl), and reaction time. Monitoring via TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology : Use ¹H/¹³C NMR to confirm the trifluoromethoxy anilino moiety (δ ~7.5–8.0 ppm for aromatic protons; CF₃O group shows distinct ¹⁹F NMR signals at ~−55 to −60 ppm). FT-IR identifies carbonyl stretches (amide I band ~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹). HRMS validates molecular weight (exact mass ~413.12 g/mol) and fragmentation patterns .

Q. How can researchers ensure purity and stability during storage?

  • Methodology : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity >95% by HPLC (C18 column, acetonitrile/water mobile phase). Store in amber vials at −20°C under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoromethoxy group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodology : Analyze variables such as substituent steric effects (e.g., bulkier alkylthio groups reduce yields due to hindered nucleophilic attack) and catalyst choice (protic acids vs. Lewis acids). For example, reports higher yields with H₂SO₄ than HCl, likely due to stronger protonation of the nitrile group . Replicate protocols with controlled humidity (<30% RH) to minimize side reactions.

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodology : Modify the trifluoromethoxy anilino moiety to alter lipophilicity (logP) and membrane permeability. For instance, replacing CF₃O with CF₃S may improve metabolic stability. Use molecular docking to predict interactions with target enzymes (e.g., kinases or proteases) and validate via enzymatic assays . highlights the role of aromatic amines in DNA adduct formation, suggesting caution in cytotoxicity studies .

Q. What experimental designs are recommended for assessing potential genotoxicity or metabolic pathways?

  • Methodology : Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) to evaluate mutagenicity. For metabolic profiling, use LC-MS/MS with hepatocyte microsomes to identify Phase I/II metabolites (e.g., hydroxylation or glucuronidation). Compare results to structurally similar carcinogens like 4-aminobiphenyl, which forms DNA adducts via N-hydroxylation .

Q. How can researchers optimize solubility for in vitro assays without compromising stability?

  • Methodology : Employ co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80) in aqueous buffers. For pH-dependent solubility, test phosphate-buffered saline (pH 7.4) vs. simulated gastric fluid (pH 1.2). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

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